![molecular formula C18H20N4OS B2977348 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1013805-08-7](/img/structure/B2977348.png)
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is connected to a pyrazole ring, which is another type of heterocyclic compound .
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
- Heterocyclic compounds, including those with benzothiazole and pyrazole moieties, have been synthesized and characterized for various applications, demonstrating a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties (Bawa, Kumar, Chawla, Kumar, Mishra, 2010). These studies contribute to the understanding of the structural requirements for biological activity and provide a foundation for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
- Novel synthetic routes have been explored to create compounds that show promising antimicrobial and antifungal activities. These activities are critical for addressing the increasing resistance to conventional antibiotics and fungicides. For example, compounds with a thiazolyl pyrazole and benzoxazole structure have demonstrated effectiveness against bacterial and fungal strains, highlighting the potential of such heterocyclic compounds in developing new antimicrobials (Landage, Thube, Karale, 2019).
Drug-likeness and ADME Prediction
- The drug-likeness and pharmacokinetic properties of synthesized compounds are crucial for their potential as therapeutic agents. In silico approaches towards predicting these properties can significantly streamline the drug development process. Studies on compounds derived from benzo[d]triazole and pyrrole have shown good to moderate activity against bacterial strains, and in-silico analysis depicted excellent drug-likeness properties, underscoring the importance of computational methods in early-stage drug discovery (Pandya, Dave, Patel, Desai, 2019).
作用機序
Target of Action
Similar compounds have been reported to targetCOX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation .
Mode of Action
Similar compounds have shown inhibitory activity against cox-1 and cox-2 enzymes . This suggests that the compound may interact with these enzymes, potentially blocking their activity and thus reducing the production of prostaglandins .
Biochemical Pathways
The compound’s interaction with COX-1 and COX-2 enzymes suggests that it affects the prostaglandin synthesis pathway . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
Similar compounds have been reported to follow lipinski’s rule of 5 , which suggests good bioavailability. This rule predicts that a compound with certain molecular properties is likely to be orally active in humans.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity . They showed high inhibition values for COX-1 and COX-2 enzymes, suggesting that they could effectively reduce inflammation .
特性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12(2)15-11-14(17(23)21-9-5-6-10-21)20-22(15)18-19-13-7-3-4-8-16(13)24-18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCFTGFJVQFRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。